molecular formula C9H6Cl2N2 B13131808 4,6-Dichloroquinolin-3-amine

4,6-Dichloroquinolin-3-amine

Cat. No.: B13131808
M. Wt: 213.06 g/mol
InChI Key: INSARLYGKZCQIW-UHFFFAOYSA-N
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Description

4,6-Dichloroquinolin-3-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with chlorine atoms at the 4 and 6 positions and an amino group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method is the reaction of 4,6-dichloroquinoline with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by amination. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Dichloroquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its anticancer properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 4,6-Dichloroquinolin-3-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution makes it a versatile intermediate for further functionalization and derivatization .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

4,6-dichloroquinolin-3-amine

InChI

InChI=1S/C9H6Cl2N2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H,12H2

InChI Key

INSARLYGKZCQIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)N

Origin of Product

United States

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